

Application of 2-Allylanisole (Estragole) in Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Allylanisole

Cat. No.: B1347116

[Get Quote](#)

Note to the reader: The user request specified "**2-Allylanisole**." However, the vast majority of scientific and industry literature on allylanisoles in fragrance applications pertains to its isomer, estragole, which is 4-allylanisole or p-allylanisole. Given the extensive data available for estragole and its established use in perfumery, this document will focus on the application of estragole. Should information on **2-allylanisole** be specifically required, a separate, more targeted literature search would be necessary.

Introduction

Estragole, a naturally occurring phenylpropene, is a significant component in the essential oils of various plants, including tarragon, basil, fennel, and anise.^[1] Its characteristic sweet, anise-like, and slightly spicy odor has made it a valuable ingredient in the flavor and fragrance industry.^[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of estragole in fragrance formulations.

Olfactory Profile and Applications

Estragole possesses a multifaceted scent profile, often described as sweet, herbaceous, anise-like, and spicy, with green and phenolic undertones.^{[2][3][4]} This complexity allows it to be used in a variety of fragrance types, including:

- Fougère: Contributes a sweet, herbaceous note that complements the classic lavender, oakmoss, and coumarin accord.

- Chypre: Adds a spicy and green facet to the traditional bergamot, oakmoss, patchouli, and labdanum structure.
- Floral: Used to create unique twists in lilac, lily of the valley, and other floral compositions.[\[4\]](#)
- Herbal and Green: Enhances the natural and fresh character of herbal and green fragrances.[\[4\]](#)

Beyond fine fragrances, estragole is also utilized in a wide range of consumer products, such as soaps, detergents, lotions, and other personal care items, to impart its pleasant aroma.[\[5\]](#)[\[6\]](#)

Chemical and Physical Properties

A comprehensive understanding of estragole's physicochemical properties is essential for its effective use in fragrance formulations.

Property	Value	Reference(s)
Synonyms	p-Allylanisole, Methyl chavicol, 4-Allylanisole	[1] [6]
CAS Number	140-67-0	[1] [6]
Molecular Formula	C ₁₀ H ₁₂ O	[1] [7]
Molecular Weight	148.20 g/mol	[1] [7]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	215-216 °C	[1]
Density	0.965 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.521	
Vapor Pressure	0.17 mm Hg at 25 °C (estimated)	[6]
Solubility	Insoluble in water; soluble in ethanol and chloroform.	[3]
Flash Point	81 °C (177.8 °F) - closed cup	

Safety and Regulatory Considerations

The safety of fragrance ingredients is paramount. The Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA) provide comprehensive safety assessments and standards for the use of fragrance materials.

Estragole is suspected to be carcinogenic and genotoxic based on some studies.[\[1\]](#) However, metabolic studies in rodents have shown that the pathways leading to toxicity are dose-dependent and significantly diminish at low exposure levels, which are more representative of human exposure to this substance.[\[1\]\[7\]](#) The Expert Panel for Fragrance Safety has concluded that estragole is safe for use in fragrance formulations under the established guidelines.[\[7\]](#) It is crucial to adhere to the latest IFRA standards regarding the maximum acceptable concentration of estragole in different product categories.[\[7\]](#)

Experimental Protocols

Protocol 1: Evaluation of Olfactory Profile in a Simple Fragrance Accord

Objective: To assess the olfactory contribution of estragole in a basic fragrance composition.

Materials:

- Estragole ($\geq 98\%$ purity)
- Linalool
- Limonene
- Ethanol (perfumer's grade)
- Glass beakers and stirring rods
- Pipettes
- smelling strips

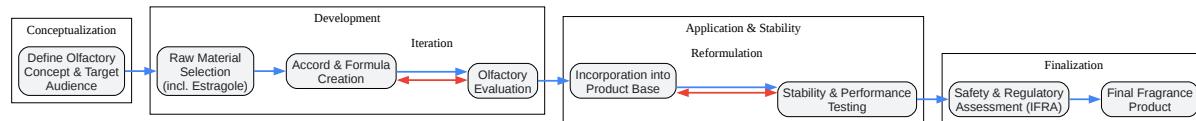
Procedure:

- Prepare a 10% stock solution of estragole in ethanol.
- Create a simple fougère-type accord by mixing the following (by weight):
 - Linalool: 40%
 - Limonene: 30%
 - Estragole stock solution (10%): 10%
 - Ethanol: 20%
- Prepare a control accord without the estragole stock solution, replacing it with an equivalent amount of ethanol.
- Dip separate smelling strips into the test and control accords.
- Allow the ethanol to evaporate for a few seconds.
- Evaluate the odor of both strips at different time points (top note, heart note, and dry down) over several hours.
- Record the differences in the olfactory profile, noting the contribution of estragole in terms of its characteristic scent and its effect on the other notes.

Protocol 2: Stability Testing of a Fragrance Formulation Containing Estragole in a Cosmetic Base

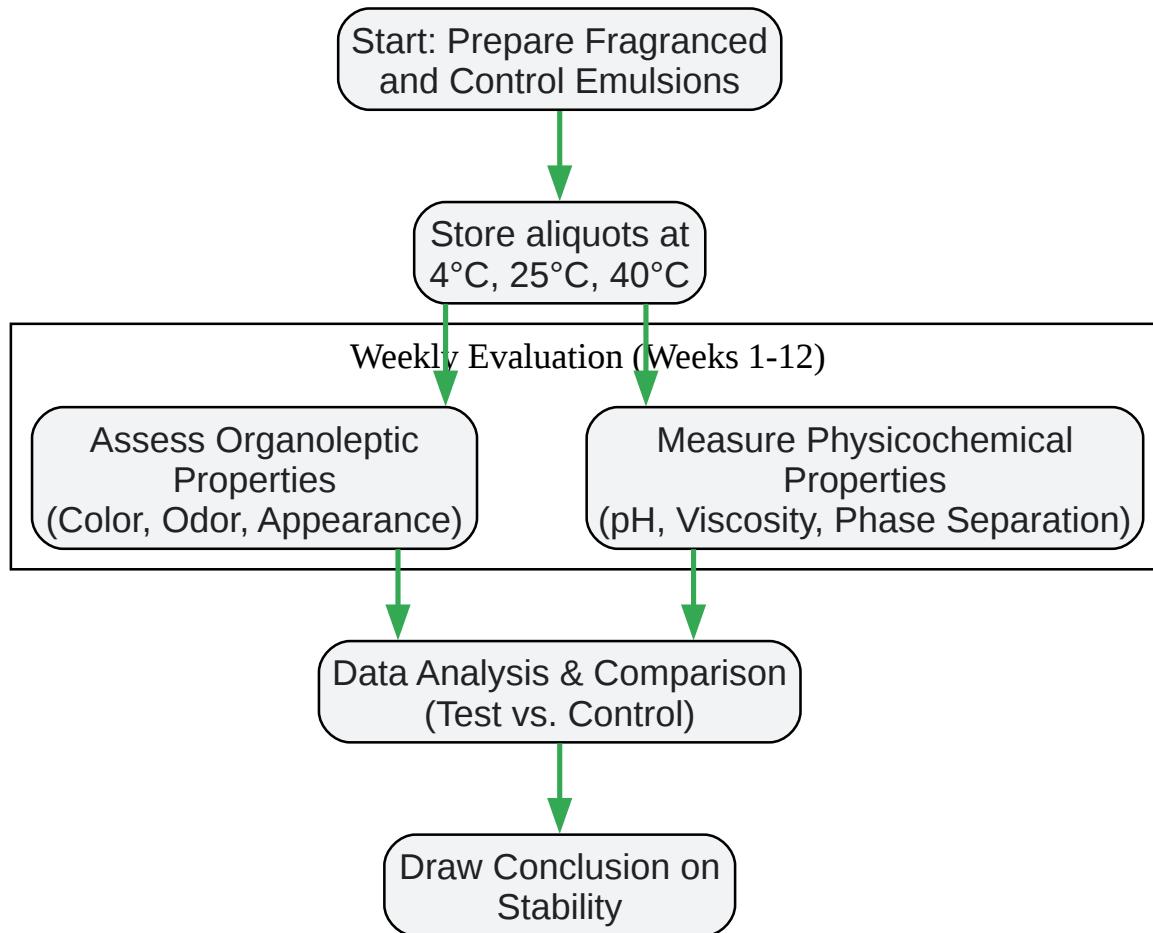
Objective: To evaluate the stability of a fragrance formulation containing estragole when incorporated into a cosmetic emulsion.

Materials:


- Fragrance formulation containing estragole (from Protocol 1)
- Basic cosmetic emulsion base (e.g., oil-in-water lotion)
- Glass jars with airtight lids

- Incubators or environmental chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)
- pH meter
- Viscometer

Procedure:


- Incorporate the fragrance formulation containing estragole into the cosmetic emulsion base at a predetermined concentration (e.g., 0.5% w/w).
- Prepare a control sample of the emulsion base without the fragrance.
- Divide each batch (test and control) into three aliquots and store them in airtight glass jars at 4°C, 25°C, and 40°C.
- Evaluate the following parameters at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks):
 - Organoleptic properties: Color, odor, and appearance.[8][9]
 - Physicochemical properties:
 - pH of the emulsion.[8][9]
 - Viscosity of the emulsion.[8][9][10]
 - Phase separation or any signs of instability.[8][9]
- Compare the results of the test sample with the control sample at each time point and temperature to assess the impact of the fragrance formulation on the stability of the cosmetic base.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the development and evaluation of a fragrance formulation.

[Click to download full resolution via product page](#)

Caption: Protocol for stability testing of a fragranced cosmetic emulsion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Estragole - Wikipedia [en.wikipedia.org]
- 2. estragole, 140-67-0 [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. perfumersworld.com [perfumersworld.com]
- 5. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 6. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]
- 10. Determination of stability of cosmetic formulations incorporated with water-soluble elastin isolated from poultry - Journal of King Saud University - Science [jksus.org]
- To cite this document: BenchChem. [Application of 2-Allylanisole (Estragole) in Fragrance Formulation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347116#application-of-2-allylanisole-in-fragrance-formulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com